1-(1-Isobutyl-1h-benzo[d]imidazol-2-yl)ethan-1-ol
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Overview
Description
1-(1-Isobutyl-1h-benzo[d]imidazol-2-yl)ethan-1-ol is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms. This compound is characterized by the presence of an isobutyl group attached to the nitrogen atom of the imidazole ring and an ethan-1-ol group attached to the carbon atom adjacent to the nitrogen. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1-(1-Isobutyl-1h-benzo[d]imidazol-2-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone, followed by alkylation and reduction steps. The reaction conditions typically involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like hydrochloric acid or acetic acid .
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ automated systems to control temperature, pressure, and reaction time, ensuring consistent product quality .
Chemical Reactions Analysis
1-(1-Isobutyl-1h-benzo[d]imidazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced imidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the imidazole ring, using reagents like alkyl halides or acyl chlorides
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
1-(1-Isobutyl-1h-benzo[d]imidazol-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Imidazole derivatives are known for their biological activities, such as antibacterial, antifungal, and antiviral properties. This compound may be studied for its potential therapeutic effects.
Medicine: It can be explored for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Imidazole derivatives are used in the production of dyes, pigments, and corrosion inhibitors
Mechanism of Action
The mechanism of action of 1-(1-Isobutyl-1h-benzo[d]imidazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. Imidazole derivatives often act by inhibiting enzymes or interfering with cellular processes. For example, they may inhibit the activity of cytochrome P450 enzymes, leading to altered metabolism of drugs and other compounds. Additionally, they can bind to DNA or proteins, affecting their function and leading to therapeutic effects .
Comparison with Similar Compounds
1-(1-Isobutyl-1h-benzo[d]imidazol-2-yl)ethan-1-ol can be compared with other imidazole derivatives, such as:
1H-benzo[d]imidazole: A simpler imidazole derivative without the isobutyl and ethan-1-ol groups.
2-Phenyl-1H-benzo[d]imidazole: Contains a phenyl group instead of an isobutyl group.
1-(2-Hydroxyethyl)-1H-imidazole: Similar in structure but with a hydroxyethyl group instead of an ethan-1-ol group
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other imidazole derivatives .
Properties
IUPAC Name |
1-[1-(2-methylpropyl)benzimidazol-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-9(2)8-15-12-7-5-4-6-11(12)14-13(15)10(3)16/h4-7,9-10,16H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEPMHCNHZHBDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1C(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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